molecular formula C25H21FN2O4S2 B2878666 N-(3,5-dimethylphenyl)-2-((4-((4-fluorophenyl)sulfonyl)-2-phenyloxazol-5-yl)thio)acetamide CAS No. 850926-00-0

N-(3,5-dimethylphenyl)-2-((4-((4-fluorophenyl)sulfonyl)-2-phenyloxazol-5-yl)thio)acetamide

Cat. No. B2878666
CAS RN: 850926-00-0
M. Wt: 496.57
InChI Key: PXTWGCVQUUTLBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-dimethylphenyl)-2-((4-((4-fluorophenyl)sulfonyl)-2-phenyloxazol-5-yl)thio)acetamide is a useful research compound. Its molecular formula is C25H21FN2O4S2 and its molecular weight is 496.57. The purity is usually 95%.
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Scientific Research Applications

Biological Effects of Related Compounds Research into the biological effects of related compounds, such as acetamides and sulfonamides, indicates a broad interest in their pharmacological applications and potential for therapeutic use. Sulfonamides, for example, have been extensively reviewed for their clinical utility in treating various conditions, demonstrating the ongoing exploration of these compounds for medical applications (Carta, Scozzafava, & Supuran, 2012). Similarly, research into the metabolic pathways and pharmacokinetics of paracetamol (acetaminophen) highlights the importance of understanding the biological interactions and potential therapeutic or toxic effects of chemical compounds (Zhao & Pickering, 2011).

Potential Therapeutic Uses and Toxicity Concerns The potential therapeutic applications and toxicity concerns of compounds structurally similar to N-(3,5-dimethylphenyl)-2-((4-((4-fluorophenyl)sulfonyl)-2-phenyloxazol-5-yl)thio)acetamide are critical areas of research. Studies on N-acetylcysteine (NAC) as a precursor for glutathione synthesis in the treatment of acetaminophen overdose suggest the significance of chemical compounds in mitigating drug-induced toxicity (Rushworth & Megson, 2014). Moreover, the exploration of novel synthetic opioids and their effects on human health further exemplifies the ongoing investigation into the pharmacology and toxicology of chemical compounds, underscoring the importance of safety and efficacy in their potential applications (Sharma et al., 2018).

properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-[[4-(4-fluorophenyl)sulfonyl-2-phenyl-1,3-oxazol-5-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21FN2O4S2/c1-16-12-17(2)14-20(13-16)27-22(29)15-33-25-24(28-23(32-25)18-6-4-3-5-7-18)34(30,31)21-10-8-19(26)9-11-21/h3-14H,15H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXTWGCVQUUTLBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=C(N=C(O2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-dimethylphenyl)-2-((4-((4-fluorophenyl)sulfonyl)-2-phenyloxazol-5-yl)thio)acetamide

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